molecular formula C10H12FN3O2 B149060 1-(2-Fluoro-4-nitrophenyl)piperazine CAS No. 154590-33-7

1-(2-Fluoro-4-nitrophenyl)piperazine

Cat. No. B149060
Key on ui cas rn: 154590-33-7
M. Wt: 225.22 g/mol
InChI Key: ZILOTWJFFLIFMZ-UHFFFAOYSA-N
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Patent
US05700799

Procedure details

A solution of 12.0 g (75.42 mmol) of 3,4-difluoronitrobenzene (2) in 150 mL of acetonitrile was treated with 16.24 g (188.6 mmol) of piperazine, followed by warming at reflux for 3 hours. The solution was cooled to ambient temperature and was concentrated in vacuo. The residue was diluted with 200 mL of water and was extracted with ethyl acetate (3×250 mL). The combined organic layers were extracted with water (200 mL) and saturated NaCl solution (200 mL), followed by drying (Na2SO4). The solution was concentrated in vacuo to afford an orange oil which was chromatographed over 450 g of 230-400 mesh silica gel eluting initially with dichloromethane until the least polar fractions had eluted and then elution was continued with 2% (v/v) methanol-chloroform and then with 10% (v/v) methanol-chloroform. These procedures afforded 13.83 g (81%) of the desired piperazine derivative 3, mp=68.5°-71° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16.24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](F)=[C:4]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>C(#N)C>[F:1][C:2]1[CH:3]=[C:4]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:6][C:7]=1[N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC=1C(=C(C=CC1)[N+](=O)[O-])F
Name
Quantity
16.24 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with 200 mL of water
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×250 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers were extracted with water (200 mL) and saturated NaCl solution (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an orange oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed over 450 g of 230-400 mesh silica gel eluting initially with dichloromethane until the least polar fractions
WASH
Type
WASH
Details
had eluted
WASH
Type
WASH
Details
elution

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.83 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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